2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one is a compound that features a unique combination of a piperidine ring and an oxadiazole ring The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one typically involves the reaction of piperidine derivatives with oxadiazole precursors. One common method includes the use of chloroacetyl chloride as a reagent. The reaction is carried out in a solvent such as toluene, with the mixture being stirred at elevated temperatures (110-120°C) for several hours . The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The presence of the oxadiazole ring allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Cyclization can be induced using catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for developing anti-infective and anti-inflammatory agents.
Biological Studies: It can be used in studies exploring the biological activity of oxadiazole-containing compounds, including their interactions with various enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The piperidine ring can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like pleconaril and oxolamine share the oxadiazole ring and have demonstrated significant biological activity.
Piperidine Derivatives: Compounds such as piperidine-based pharmaceuticals exhibit a range of biological activities, including analgesic and anti-inflammatory effects.
Uniqueness
2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one is unique due to the combination of the oxadiazole and piperidine rings, which can confer distinct chemical and biological properties. This dual functionality can enhance the compound’s versatility in various applications, making it a valuable subject for further research and development .
Properties
IUPAC Name |
2-chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-7(11)10(15)14-5-3-2-4-8(14)9-12-6-16-13-9/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIOAZZUEOCXMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1C2=NOC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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